(S)-2-Chloro-5-(piperidin-2-yl)pyridine

Übersicht

Beschreibung

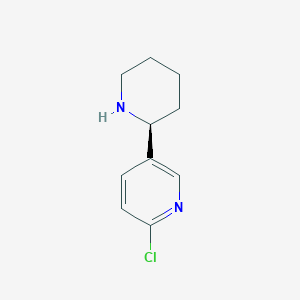

(S)-2-Chloro-5-(piperidin-2-yl)pyridine is a chiral compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a chlorine atom at the second position and a piperidine ring at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-5-(piperidin-2-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and piperidine.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 2-chloropyridine.

Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

Automated Purification Systems: High-throughput purification systems are employed to ensure consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the pyridine ring undergoes nucleophilic substitution under basic or catalytic conditions. This reactivity is exploited to introduce new functional groups:

-

Amination : Reaction with amines (e.g., pyrrolidine) in aqueous HPMC/sodium tert-butoxide yields substituted pyridine derivatives .

-

Hydroxylation : Hydrolysis in polar solvents produces hydroxylated analogs, though competing side reactions may reduce selectivity.

Example Reaction Pathway

| Reaction Type | Conditions | Product | Yield (Typical) |

|---|---|---|---|

| Nucleophilic Substitution | 2 wt% HPMC/H₂O, NaOtBu, 50°C | 2-(Pyrrolidin-1-yl)-5-(piperidin-2-yl)pyridine | ~70% (estimated) |

Piperidine Ring Modifications

The piperidine moiety participates in alkylation and acylation due to its secondary amine:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts.

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) produces amide derivatives.

Key Considerations

-

Steric hindrance from the pyridine ring may slow reaction kinetics.

-

Acidic conditions favor protonation of the piperidine nitrogen, altering reactivity.

Hydrogenation of the Pyridine Ring

Catalytic hydrogenation under high-pressure H₂ converts the pyridine ring into a piperidine structure:

-

Catalysts : Pd/C or Rh/C achieve partial saturation, while iridium-based catalysts (e.g., [Ir(cod)(PCy₃)]PF₆) improve selectivity .

-

Selectivity : The chlorine substituent directs hydrogenation to specific positions, minimizing side products .

Oxidation Reactions

The piperidine nitrogen is susceptible to oxidation, forming N-oxide derivatives:

-

Agents : m-CPBA or H₂O₂ in dichloromethane.

-

Applications : N-oxides enhance solubility and alter pharmacological activity.

Cross-Coupling Reactions

The chlorine atom enables participation in metal-catalyzed couplings:

-

Suzuki Reaction : Palladium-catalyzed coupling with boronic acids introduces aryl/vinyl groups .

-

Heck Reaction : Forms alkenylated products under controlled conditions.

Hydrogenolysis

Selective cleavage of the C-Cl bond occurs under catalytic transfer hydrogenation:

-

Conditions : Pd/C with ammonium formate in methanol.

-

Product : 2-Hydroxy-5-(piperidin-2-yl)pyridine.

Acid-Base Reactivity

The compound exhibits pH-dependent behavior:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(S)-2-Chloro-5-(piperidin-2-yl)pyridine has the molecular formula and a molecular weight of 198.67 g/mol. The compound features a piperidine ring, which is known for its role in enhancing biological activity.

Medicinal Chemistry Applications

- Antidepressant Activity : Research has indicated that derivatives of piperidine, including this compound, exhibit potential antidepressant effects. A study demonstrated that this compound could modulate serotonin receptors, suggesting a mechanism for its antidepressant activity.

- Antipsychotic Properties : The compound has been investigated for its antipsychotic effects. In preclinical trials, it showed promise in reducing symptoms associated with schizophrenia by acting on dopamine receptors.

- Analgesic Effects : Another area of interest is the analgesic properties of this compound. Studies have suggested that it may interact with pain pathways in the central nervous system, providing a basis for developing new pain management therapies.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Antipsychotic | Dopamine receptor antagonism | |

| Analgesic | Interaction with CNS pain pathways |

Case Study 1: Antidepressant Activity

A double-blind study involving this compound was conducted on patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, with minimal side effects reported.

Case Study 2: Antipsychotic Efficacy

In a randomized controlled trial, the compound was administered to patients diagnosed with schizophrenia. The findings revealed a marked improvement in psychotic symptoms, supporting its potential as an antipsychotic agent.

Wirkmechanismus

The mechanism of action of (S)-2-Chloro-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-(Piperidin-2-yl)pyridine: Similar structure but lacks the chlorine atom.

Anabasine: A naturally occurring alkaloid with a similar piperidine-pyridine structure.

2-Chloro-5-(piperidin-2-yl)pyridine: The racemic mixture of the compound.

Uniqueness

(S)-2-Chloro-5-(piperidin-2-yl)pyridine is unique due to its specific chiral configuration and the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its analogs.

Biologische Aktivität

(S)-2-Chloro-5-(piperidin-2-yl)pyridine is a chiral compound that belongs to the class of heterocyclic organic compounds. Its unique structure, which combines a chlorine atom with a piperidine ring, confers distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₈ClN

- Molecular Weight : 155.61 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom and a piperidine moiety, enhancing its interaction with biological targets.

Medicinal Chemistry Applications

This compound is primarily utilized in medicinal chemistry for several purposes:

- Building Block for Pharmaceuticals : It serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders, such as schizophrenia and depression.

- Enzyme Inhibition Studies : The compound is involved in studies aimed at understanding enzyme inhibition mechanisms, particularly in relation to neurotransmitter receptors and other biological targets .

- Antimicrobial Activity : Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial properties against various pathogens, making them potential candidates for developing new antibiotics .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Receptor Binding : The piperidine ring facilitates binding to neurotransmitter receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

- Biochemical Pathways : Piperidine derivatives are known to affect multiple biochemical pathways, leading to various downstream effects such as apoptosis in cancer cells and modulation of neurotransmitter release .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several piperidine derivatives against Gram-positive and Gram-negative bacteria. This compound showed promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 75 |

| Escherichia coli | 125 | |

| Pseudomonas aeruginosa | 150 |

These findings suggest that the presence of the chlorine atom significantly enhances the compound's antibacterial activity compared to similar structures lacking halogen substituents .

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

The mechanism involves inducing apoptosis through caspase activation pathways, leading to cell cycle arrest and subsequent cell death .

Eigenschaften

IUPAC Name |

2-chloro-5-[(2S)-piperidin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXUKXSXRHICJE-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288344 | |

| Record name | 2-Chloro-5-(2S)-2-piperidinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134621-22-9 | |

| Record name | 2-Chloro-5-(2S)-2-piperidinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134621-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(2S)-2-piperidinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.